molecular formula C15H14N2OS2 B2985119 5-phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 885525-67-7

5-phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2985119
CAS No.: 885525-67-7
M. Wt: 302.41
InChI Key: ZQSOZDIRAREZJY-UHFFFAOYSA-N
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Description

5-Phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its sulfur and nitrogen-containing heterocyclic structure. This compound is part of the thieno[2,3-d]pyrimidin-4-one family, which is known for its diverse biological and chemical properties.

Mechanism of Action

Target of Action

Similar pyrido[2,3-d]pyrimidine derivatives have been reported to target enzymes such as dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, map kinases, and biotin carboxylase . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, migration, and metabolism .

Mode of Action

This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. As a result, the synthesis of RNA and DNA is halted, leading to cell death .

Biochemical Pathways

The inhibition of DHFR affects the folate pathway, which is essential for the synthesis of nucleotides. This disruption can lead to the cessation of DNA and RNA synthesis, thereby inhibiting cell growth and proliferation .

Result of Action

The inhibition of DHFR and subsequent disruption of nucleotide synthesis can lead to cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell growth and proliferation, such as cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-one core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate pyrimidinone precursors. The phenyl and isopropyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to remove the sulfur atom, resulting in a thieno[2,3-d]pyrimidin-4-one derivative.

  • Substitution: The phenyl and isopropyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Reduced Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, antibacterial, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their pharmacological activities. They may serve as lead compounds in drug discovery programs targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidin-4-one derivatives: These compounds share a similar core structure but differ in their substituents.

  • Indole derivatives: These compounds contain an indole ring and exhibit similar biological activities.

  • Imidazole derivatives: These compounds contain an imidazole ring and have comparable chemical properties.

Uniqueness: 5-Phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its specific combination of phenyl, isopropyl, and sulfur groups, which confer unique chemical and biological properties not found in other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique structure make it a valuable compound in research and development.

Properties

IUPAC Name

5-phenyl-3-propan-2-yl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-9(2)17-14(18)12-11(10-6-4-3-5-7-10)8-20-13(12)16-15(17)19/h3-9H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSOZDIRAREZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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